3-(4-Amino-3-methylphenoxy)propan-1-ol
Overview
Description
3-(4-Amino-3-methylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanol backbone. It is a colorless to white crystalline powder that is soluble in water and ethanol .
Preparation Methods
The synthesis of 3-(4-Amino-3-methylphenoxy)propan-1-ol can be achieved through several routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reacted with sodium sulfite to obtain a nitro compound, which is subsequently reduced to the amino compound in the presence of hydrogen . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Amino-3-methylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Amino-3-methylphenoxy)propan-1-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of β-blockers and other biologically active molecules.
Medicine: It is involved in the synthesis of quetiapine derivatives and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-methylphenoxy)propan-1-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(4-Amino-3-methylphenoxy)propan-1-ol can be compared with similar compounds such as 3-amino-3-(4-methoxyphenyl)propan-1-ol and 3-amino-3-(3-methoxyphenyl)propan-1-ol . These compounds share similar structural features but differ in the substituents attached to the phenoxy group. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(4-amino-3-methylphenoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHQBTCIVJKTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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